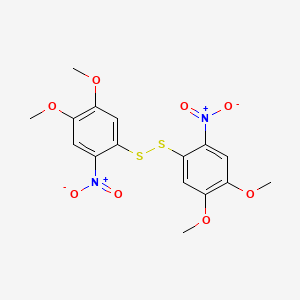
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide is an organic compound characterized by the presence of two nitrophenyl groups connected by a disulfide bond. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4,5-dimethoxy-2-nitrophenyl)disulfide typically involves the reaction of 4,5-dimethoxy-2-nitrophenol with a disulfide-forming reagent under controlled conditions. One common method involves the use of oxidizing agents to facilitate the formation of the disulfide bond between two nitrophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used to replace the methoxy groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Thiophenyl or aminophenyl derivatives.
Applications De Recherche Scientifique
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein folding and disulfide bond formation in peptides and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis(4,5-dimethoxy-2-nitrophenyl)disulfide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and peptides, leading to the formation of stable disulfide linkages. These interactions are crucial in the stabilization of protein structures and the regulation of biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-nitrophenyl)disulfide
- Bis(2-nitrophenyl)disulfide
- Bis(4-chlorophenyl)disulfide
Uniqueness
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. The methoxy groups can also participate in additional chemical reactions, providing versatility in synthetic applications.
Propriétés
Numéro CAS |
58249-73-3 |
|---|---|
Formule moléculaire |
C16H16N2O8S2 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
1-[(4,5-dimethoxy-2-nitrophenyl)disulfanyl]-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C16H16N2O8S2/c1-23-11-5-9(17(19)20)15(7-13(11)25-3)27-28-16-8-14(26-4)12(24-2)6-10(16)18(21)22/h5-8H,1-4H3 |
Clé InChI |
VUUKWZIHQUEPHC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)[N+](=O)[O-])SSC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


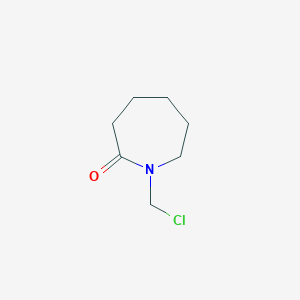
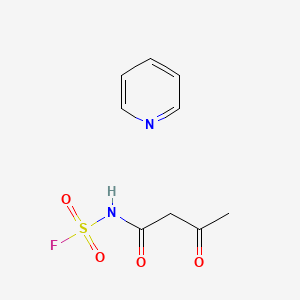
![2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate](/img/structure/B14610346.png)
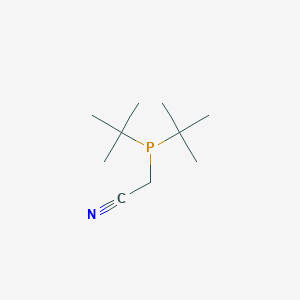
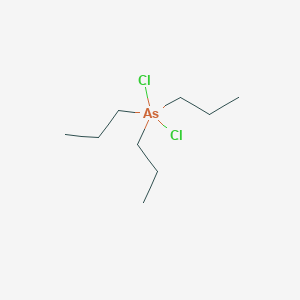
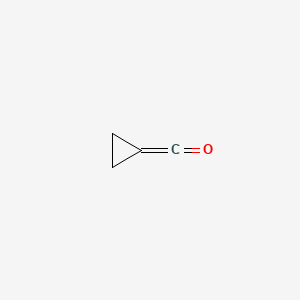
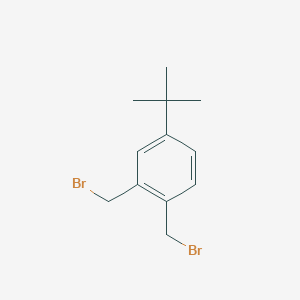

![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)

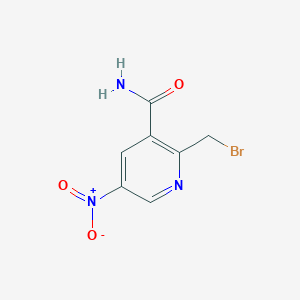
![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)
